chemical structure and properties of (5-Oxo-3-phenyl-2-thioxo-imidazolidin-4-yl)-acetic acid
chemical structure and properties of (5-Oxo-3-phenyl-2-thioxo-imidazolidin-4-yl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Oxo-3-phenyl-2-thioxo-imidazolidin-4-yl)-acetic acid, a heterocyclic compound belonging to the 2-thioxoimidazolidin-4-one class, represents a scaffold of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and potential biological activities. The document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics, leveraging the unique structural and functional attributes of this molecule and its derivatives.
Chemical Identity and Structure
(5-Oxo-3-phenyl-2-thioxo-imidazolidin-4-yl)-acetic acid, also known by its systematic name 2-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)acetic acid, is a derivative of thiohydantoin featuring a phenyl group at the 3-position and an acetic acid moiety at the 4-position of the imidazolidine ring.
Molecular Formula: C₁₁H₁₀N₂O₃S
Molecular Weight: 250.28 g/mol
CAS Number: 5624-13-5
Synonyms:
-
2-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)acetic acid
-
(5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl)acetic acid
The core structure consists of a five-membered imidazolidine ring containing two nitrogen atoms, a carbonyl group at position 5, and a thiocarbonyl group at position 2. The presence of the phenyl and acetic acid substituents imparts specific physicochemical and biological properties to the molecule.
Structural Diagram:
Caption: Chemical structure of (5-Oxo-3-phenyl-2-thioxo-imidazolidin-4-yl)-acetic acid.
Physicochemical Properties
Precise experimental data for the physicochemical properties of (5-Oxo-3-phenyl-2-thioxo-imidazolidin-4-yl)-acetic acid are not extensively reported in publicly available literature. However, based on its structure and the properties of related compounds, the following can be inferred:
| Property | Predicted Value/Range | Rationale & Key Structural Influences |
| Melting Point | Likely a solid with a relatively high melting point (>200 °C) | The planar heterocyclic ring, phenyl group, and potential for intermolecular hydrogen bonding via the carboxylic acid and N-H groups contribute to a stable crystal lattice. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, alcohols). | The carboxylic acid moiety enhances polarity and potential for hydrogen bonding with water, but the larger hydrophobic phenyl and thiohydantoin core limit aqueous solubility. |
| pKa | The carboxylic acid proton is expected to have a pKa in the range of 3-5. | This is typical for carboxylic acids, with the electron-withdrawing nature of the adjacent heterocyclic ring potentially slightly increasing its acidity.[1] |
Synthesis
The synthesis of (5-Oxo-3-phenyl-2-thioxo-imidazolidin-4-yl)-acetic acid and its derivatives generally follows established protocols for the formation of the 2-thioxoimidazolidin-4-one ring system. A common and effective method involves the cyclization of a corresponding thiosemicarbazone with an α-haloester.
Conceptual Synthesis Pathway:
Caption: A plausible synthetic route to the target compound.
Detailed Experimental Protocol (Hypothetical):
This protocol is a representative example based on the synthesis of similar compounds and should be optimized for specific laboratory conditions.
Step 1: Synthesis of the Phenylthiourea Derivative of Aspartic Acid
-
Dissolve L-aspartic acid (1 equivalent) in an aqueous solution of sodium hydroxide (2 equivalents).
-
To this solution, add phenyl isothiocyanate (1.1 equivalents) dropwise with vigorous stirring.
-
Continue stirring at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, acidify the reaction mixture with a dilute mineral acid (e.g., HCl) to precipitate the N-phenylthiourea derivative of aspartic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Step 2: Cyclization to form (5-Oxo-3-phenyl-2-thioxo-imidazolidin-4-yl)-acetic acid
-
Suspend the dried N-phenylthiourea derivative of aspartic acid in a suitable acidic medium (e.g., a mixture of acetic acid and hydrochloric acid).
-
Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Filter the solid, wash with a small amount of cold ethanol, and then with diethyl ether.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure (5-Oxo-3-phenyl-2-thioxo-imidazolidin-4-yl)-acetic acid.
Spectroscopic Characterization (Expected)
¹H NMR (in DMSO-d₆):
-
~12.0-13.0 ppm (singlet, 1H): Carboxylic acid proton (-COOH).
-
~7.2-7.6 ppm (multiplet, 5H): Aromatic protons of the phenyl ring.
-
~4.5 ppm (triplet or doublet of doublets, 1H): Methine proton at the 4-position of the imidazolidine ring.
-
~2.5-3.0 ppm (doublet of doublets, 2H): Methylene protons of the acetic acid side chain.
-
~11.0 ppm (singlet, 1H): N-H proton of the imidazolidine ring.
¹³C NMR (in DMSO-d₆):
-
~180 ppm: Thiocarbonyl carbon (C=S).
-
~170-175 ppm: Carbonyl carbons (C=O) of the imidazolidine ring and the carboxylic acid.
-
~125-140 ppm: Aromatic carbons of the phenyl ring.
-
~55-60 ppm: Methine carbon at the 4-position.
-
~35-40 ppm: Methylene carbon of the acetic acid side chain.
Infrared (IR) Spectroscopy (KBr pellet):
-
~3200-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid.
-
~3100-3000 cm⁻¹: Aromatic and aliphatic C-H stretching.
-
~1750-1700 cm⁻¹ (strong): C=O stretching of the imidazolidine ring and carboxylic acid.
-
~1500-1400 cm⁻¹: Aromatic C=C stretching.
-
~1200-1100 cm⁻¹: C=S stretching.
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-): Expected [M-H]⁻ ion at m/z 249.0.
-
Fragmentation: Potential fragmentation patterns include the loss of CO₂, H₂O, and cleavage of the acetic acid side chain.
Potential Biological Activities and Therapeutic Applications
The 2-thioxoimidazolidin-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. While specific studies on (5-Oxo-3-phenyl-2-thioxo-imidazolidin-4-yl)-acetic acid are limited, the broader class of compounds has demonstrated promising activities in several therapeutic areas.
Antimicrobial Activity: Numerous derivatives of 2-thioxoimidazolidin-4-one have been synthesized and evaluated for their antibacterial and antifungal properties.[2][3][4][5] The mechanism of action is often attributed to the inhibition of essential microbial enzymes.
Anticancer Activity: This class of compounds has shown significant potential as anticancer agents.[3] Studies have demonstrated their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including liver and colon cancer.[3]
Enzyme Inhibition: The core scaffold has been utilized in the design of inhibitors for various enzymes, including fatty acid amide hydrolase (FAAH), which is a target for pain and inflammation.
Workflow for Biological Evaluation:
Caption: A generalized workflow for assessing the biological activity of the target compound.
Conclusion and Future Perspectives
(5-Oxo-3-phenyl-2-thioxo-imidazolidin-4-yl)-acetic acid represents a versatile chemical entity with significant potential for further exploration in drug discovery. Its straightforward synthesis and the established biological relevance of the 2-thioxoimidazolidin-4-one core make it an attractive starting point for the development of novel therapeutic agents. Future research should focus on the detailed elucidation of its physicochemical properties, the optimization of its synthesis, and comprehensive screening across a range of biological targets to fully uncover its therapeutic potential. Structure-activity relationship (SAR) studies on derivatives of this compound will be crucial in designing next-generation molecules with enhanced potency and selectivity.
References
-
SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SOME NEW 2-THIOXOIMIDAZOLIDIN-4-ONE DERIVATIVES. (2015). INTERNATIONAL JOURNAL OF PHARMACEUTICAL, CHEMICAL AND BIOLOGICAL SCIENCES, 5(1), 196-202. Available from: [Link]
- Baluja, S., Chanda, S., Padalia, H., & Ramavat, P. (2015). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SOME NEW 2-THIOXOIMIDAZOLIDIN-4-ONE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL, CHEMICAL AND BIOLOGICAL SCIENCES, 5(1), 196-202.
- El-Sayed, W. M., El-Bendary, E. R., & Ghaly, M. A. (2024). In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. Future Journal of Pharmaceutical Sciences, 10(1), 54.
- Hassan, H. A., Alheety, K. A., Hassan, D. F., & Tomma, J. H. (2021). Synthesis and identification of novel 2-thioxoimidazolidin- 4-one derivatives containing azo and ester groups.
- Hussein, M. A., Abdel-Monem, M. I., & Mohamed, A. A. (2015). Synthesis of Potent Antitumor Oxo Quinazoline, Pyrazole and Thiazine Derivatives. Journal of Applied Pharmaceutical Science, 5(11), 064-069.
- Nasser, A., Idhayadhulla, A., & Selvin, J. (2011). Synthesis of Some 2-Thioxo-imidazolidin-4-one Derivatives and its Antimicrobial Activity. E-Journal of Chemistry, 8(3), 1358-1362.
- Salman, A. S., Abdel-Aziem, A., & Alkubbat, M. J. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72.
-
(5-OXO-3-PHENYL-2-THIOXO-IMIDAZOLIDIN-4-YL)-ACETIC ACID. NextSDS. (n.d.). Retrieved from [Link]
-
2-[2-[[4-[(5S)-5-[[[(5-Chloro-2-thienyl)carbonyl]amino]methyl]-2-oxo-3-oxazolidinyl]phenyl]amino]ethoxy]-acetic acid. PubChem. (n.d.). Retrieved from [Link]
- 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. (2023). Molbank, 2023(2), M1666.
- AbdulJabar, L. A., Al-Masoudi, W. A., & Jaber, K. M. (2021). Synthesis of novel 2-thioxo-4-imidazolidinone derivatives and evaluation of their antibacterial, and antifungal activities. Egyptian Journal of Chemistry, 64(6), 2931-2938.
- Al-Obaidi, A., Al-Shammari, A. M., & Al-Bayati, M. A. (2022). Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations. Journal of Immunology Research, 2022, 5971569.
- Ali, E. A., & Atia, M. A. (2018). Synthesis and Biological Evaluation of some new 2- Thioxoimidazolidin- 4-one Derivatives (part II). Al-Mustansiriyah Journal of Science, 29(1), 79-85.
- Aouad, M. R., Al-amri, A. M., Bardaweel, S. K., & Al-Ghamdi, A. M. (2019). Synthesis, characterization and molecular docking of new thioimidazole -4-one derivatives. Chemical Review and Letters, 2(3), 134-143.
- Bekhit, A. A., & Abdel-Aziem, T. (2004). Design, synthesis and biological evaluation of some thiazolyl and thiadiazolyl derivatives of 1H-pyrazole as anti-inflammatory antimicrobial agents. European Journal of Medicinal Chemistry, 39(2), 141-146.
- Cihan-Üstündağ, G., & Çapan, G. (2018). Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties. Molecules, 23(2), 350.
- El-Gohary, N. S., & Shaaban, M. I. (2017). Synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties. Chemistry Central Journal, 11(1), 1-13.
- Helali, A. Y. H., Sarg, M. T., Bayoumi, A. H., & Abdul Rahman, F. G. (2022). Phenylimidazoles Scaffolds as Potent Anticancer Agents (Part I). Al-Azhar Pharmaceutical Research, 6(4), 192-206.
- Kumar, A., & Kumar, S. (2021). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Cancer and Metastasis Reviews, 40(4), 1083-1118.
- Kwiecień, H., & Wesołowska, A. (2019). Exploring the bioactive potential of (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid derivatives: A comprehensive review. Molecules, 24(19), 3465.
- Lätti, S., & Poso, A. (2025).
- Muškinja, J., Berić, T., & Stanković, N. (2020). Synthesis and antibacterial activity of new thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids. Molecules, 25(9), 2154.
-
Supporting Information. (n.d.). Wiley-VCH. Retrieved from [Link]
- The emergence of mass spectrometry in biochemical research. (n.d.). FASEB J., 9(13), 11290-11295.
- Vengurlekar, S., Sharma, R., & Trivedi, P. (2012). A Study on the Biological Activity of 2-thioxo-imidazolidin-4-ones. Letters in Drug Design & Discovery, 9(5), 488-500.
- Vicente-García, E., & Podestà, A. (2010).
-
Fragments of 1 H NMR spectra of... (n.d.). ResearchGate. Retrieved from [Link]
-
Supporting Information. (n.d.). Rsc.org. Retrieved from [Link]
-
Chemical Properties of Acetic acid, phenyl ester (CAS 122-79-2). (n.d.). Cheméo. Retrieved from [Link]
-
Acetic acid. (n.d.). In Wikipedia. Retrieved from [Link]
- Substituted 2-Thioxoimidazolidin-4-ones and Imidazolidine-2,4-diones as Fatty Acid Amide Hydrolase Inhibitors Templates. (2006). Journal of Medicinal Chemistry, 49(5), 1627-1635.
- Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. (2021). Pharmaceuticals, 14(12), 1309.
-
2-(5-(4-(Benzyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid. PubChem. (n.d.). Retrieved from [Link]
-
Article - Synthesis and identification of novel 2-thioxoimidazolidin-4-one derivatives containing azo and ester groups. (2019). Digital Repository. Retrieved from [Link]
-
Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives. (2024). ACG Publications. Retrieved from [Link]##
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Oxo-3-phenyl-2-thioxo-imidazolidin-4-yl)-acetic acid, a heterocyclic compound belonging to the 2-thioxoimidazolidin-4-one class, represents a scaffold of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and potential biological activities. The document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics, leveraging the unique structural and functional attributes of this molecule and its derivatives.
Chemical Identity and Structure
(5-Oxo-3-phenyl-2-thioxo-imidazolidin-4-yl)-acetic acid, also known by its systematic name 2-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)acetic acid, is a derivative of thiohydantoin featuring a phenyl group at the 3-position and an acetic acid moiety at the 4-position of the imidazolidine ring.
Molecular Formula: C₁₁H₁₀N₂O₃S
Molecular Weight: 250.28 g/mol
CAS Number: 5624-13-5
Synonyms:
-
2-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)acetic acid
-
(5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl)acetic acid
The core structure consists of a five-membered imidazolidine ring containing two nitrogen atoms, a carbonyl group at position 5, and a thiocarbonyl group at position 2. The presence of the phenyl and acetic acid substituents imparts specific physicochemical and biological properties to the molecule.
Structural Diagram:
Caption: Chemical structure of (5-Oxo-3-phenyl-2-thioxo-imidazolidin-4-yl)-acetic acid.
Physicochemical Properties
Precise experimental data for the physicochemical properties of (5-Oxo-3-phenyl-2-thioxo-imidazolidin-4-yl)-acetic acid are not extensively reported in publicly available literature. However, based on its structure and the properties of related compounds, the following can be inferred:
| Property | Predicted Value/Range | Rationale & Key Structural Influences |
| Melting Point | Likely a solid with a relatively high melting point (>200 °C) | The planar heterocyclic ring, phenyl group, and potential for intermolecular hydrogen bonding via the carboxylic acid and N-H groups contribute to a stable crystal lattice. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, alcohols). | The carboxylic acid moiety enhances polarity and potential for hydrogen bonding with water, but the larger hydrophobic phenyl and thiohydantoin core limit aqueous solubility. |
| pKa | The carboxylic acid proton is expected to have a pKa in the range of 3-5. | This is typical for carboxylic acids, with the electron-withdrawing nature of the adjacent heterocyclic ring potentially slightly increasing its acidity.[1] |
Synthesis
The synthesis of (5-Oxo-3-phenyl-2-thioxo-imidazolidin-4-yl)-acetic acid and its derivatives generally follows established protocols for the formation of the 2-thioxoimidazolidin-4-one ring system. A common and effective method involves the cyclization of a corresponding thiosemicarbazone with an α-haloester.
Conceptual Synthesis Pathway:
Caption: A plausible synthetic route to the target compound.
Detailed Experimental Protocol (Hypothetical):
This protocol is a representative example based on the synthesis of similar compounds and should be optimized for specific laboratory conditions.
Step 1: Synthesis of the Phenylthiourea Derivative of Aspartic Acid
-
Dissolve L-aspartic acid (1 equivalent) in an aqueous solution of sodium hydroxide (2 equivalents).
-
To this solution, add phenyl isothiocyanate (1.1 equivalents) dropwise with vigorous stirring.
-
Continue stirring at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, acidify the reaction mixture with a dilute mineral acid (e.g., HCl) to precipitate the N-phenylthiourea derivative of aspartic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Step 2: Cyclization to form (5-Oxo-3-phenyl-2-thioxo-imidazolidin-4-yl)-acetic acid
-
Suspend the dried N-phenylthiourea derivative of aspartic acid in a suitable acidic medium (e.g., a mixture of acetic acid and hydrochloric acid).
-
Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Filter the solid, wash with a small amount of cold ethanol, and then with diethyl ether.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure (5-Oxo-3-phenyl-2-thioxo-imidazolidin-4-yl)-acetic acid.
Spectroscopic Characterization (Expected)
¹H NMR (in DMSO-d₆):
-
~12.0-13.0 ppm (singlet, 1H): Carboxylic acid proton (-COOH).
-
~7.2-7.6 ppm (multiplet, 5H): Aromatic protons of the phenyl ring.
-
~4.5 ppm (triplet or doublet of doublets, 1H): Methine proton at the 4-position of the imidazolidine ring.
-
~2.5-3.0 ppm (doublet of doublets, 2H): Methylene protons of the acetic acid side chain.
-
~11.0 ppm (singlet, 1H): N-H proton of the imidazolidine ring.
¹³C NMR (in DMSO-d₆):
-
~180 ppm: Thiocarbonyl carbon (C=S).
-
~170-175 ppm: Carbonyl carbons (C=O) of the imidazolidine ring and the carboxylic acid.
-
~125-140 ppm: Aromatic carbons of the phenyl ring.
-
~55-60 ppm: Methine carbon at the 4-position.
-
~35-40 ppm: Methylene carbon of the acetic acid side chain.
Infrared (IR) Spectroscopy (KBr pellet):
-
~3200-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid.
-
~3100-3000 cm⁻¹: Aromatic and aliphatic C-H stretching.
-
~1750-1700 cm⁻¹ (strong): C=O stretching of the imidazolidine ring and carboxylic acid.
-
~1500-1400 cm⁻¹: Aromatic C=C stretching.
-
~1200-1100 cm⁻¹: C=S stretching.
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-): Expected [M-H]⁻ ion at m/z 249.0.
-
Fragmentation: Potential fragmentation patterns include the loss of CO₂, H₂O, and cleavage of the acetic acid side chain.
Potential Biological Activities and Therapeutic Applications
The 2-thioxoimidazolidin-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. While specific studies on (5-Oxo-3-phenyl-2-thioxo-imidazolidin-4-yl)-acetic acid are limited, the broader class of compounds has demonstrated promising activities in several therapeutic areas.
Antimicrobial Activity: Numerous derivatives of 2-thioxoimidazolidin-4-one have been synthesized and evaluated for their antibacterial and antifungal properties.[2][3][4][5] The mechanism of action is often attributed to the inhibition of essential microbial enzymes.
Anticancer Activity: This class of compounds has shown significant potential as anticancer agents.[3] Studies have demonstrated their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including liver and colon cancer.[3]
Enzyme Inhibition: The core scaffold has been utilized in the design of inhibitors for various enzymes, including fatty acid amide hydrolase (FAAH), which is a target for pain and inflammation.
Workflow for Biological Evaluation:
Caption: A generalized workflow for assessing the biological activity of the target compound.
Conclusion and Future Perspectives
(5-Oxo-3-phenyl-2-thioxo-imidazolidin-4-yl)-acetic acid represents a versatile chemical entity with significant potential for further exploration in drug discovery. Its straightforward synthesis and the established biological relevance of the 2-thioxoimidazolidin-4-one core make it an attractive starting point for the development of novel therapeutic agents. Future research should focus on the detailed elucidation of its physicochemical properties, the optimization of its synthesis, and comprehensive screening across a range of biological targets to fully uncover its therapeutic potential. Structure-activity relationship (SAR) studies on derivatives of this compound will be crucial in designing next-generation molecules with enhanced potency and selectivity.
References
-
SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SOME NEW 2-THIOXOIMIDAZOLIDIN-4-ONE DERIVATIVES. (2015). INTERNATIONAL JOURNAL OF PHARMACEUTICAL, CHEMICAL AND BIOLOGICAL SCIENCES, 5(1), 196-202. Available from: [Link]
-
Baluja, S., Chanda, S., Padalia, H., & Ramavat, P. (2015). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SOME NEW 2-THIOXOIMIDAZOLIDIN-4-ONE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL, CHEMICAL AND BIOLOGICAL SCIENCES, 5(1), 196-202.
-
El-Sayed, W. M., El-Bendary, E. R., & Ghaly, M. A. (2024). In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. Future Journal of Pharmaceutical Sciences, 10(1), 54.
-
Hassan, H. A., Alheety, K. A., Hassan, D. F., & Tomma, J. H. (2021). Synthesis and identification of novel 2-thioxoimidazolidin- 4-one derivatives containing azo and ester groups. ResearchGate.
-
Hussein, M. A., Abdel-Monem, M. I., & Mohamed, A. A. (2015). Synthesis of Potent Antitumor Oxo Quinazoline, Pyrazole and Thiazine Derivatives. Journal of Applied Pharmaceutical Science, 5(11), 064-069.
-
Nasser, A., Idhayadhulla, A., & Selvin, J. (2011). Synthesis of Some 2-Thioxo-imidazolidin-4-one Derivatives and its Antimicrobial Activity. E-Journal of Chemistry, 8(3), 1358-1362.
-
Salman, A. S., Abdel-Aziem, A., & Alkubbat, M. J. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72.
-
(5-OXO-3-PHENYL-2-THIOXO-IMIDAZOLIDIN-4-YL)-ACETIC ACID. NextSDS. (n.d.). Retrieved from [Link]
-
2-[2-[[4-[(5S)-5-[[[(5-Chloro-2-thienyl)carbonyl]amino]methyl]-2-oxo-3-oxazolidinyl]phenyl]amino]ethoxy]-acetic acid. PubChem. (n.d.). Retrieved from [Link]
-
2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. (2023). Molbank, 2023(2), M1666.
-
AbdulJabar, L. A., Al-Masoudi, W. A., & Jaber, K. M. (2021). Synthesis of novel 2-thioxo-4-imidazolidinone derivatives and evaluation of their antibacterial, and antifungal activities. Egyptian Journal of Chemistry, 64(6), 2931-2938.
-
Al-Obaidi, A., Al-Shammari, A. M., & Al-Bayati, M. A. (2022). Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations. Journal of Immunology Research, 2022, 5971569.
-
Ali, E. A., & Atia, M. A. (2018). Synthesis and Biological Evaluation of some new 2- Thioxoimidazolidin- 4-one Derivatives (part II). Al-Mustansiriyah Journal of Science, 29(1), 79-85.
-
Aouad, M. R., Al-amri, A. M., Bardaweel, S. K., & Al-Ghamdi, A. M. (2019). Synthesis, characterization and molecular docking of new thioimidazole -4-one derivatives. Chemical Review and Letters, 2(3), 134-143.
-
Bekhit, A. A., & Abdel-Aziem, T. (2004). Design, synthesis and biological evaluation of some thiazolyl and thiadiazolyl derivatives of 1H-pyrazole as anti-inflammatory antimicrobial agents. European Journal of Medicinal Chemistry, 39(2), 141-146.
-
Cihan-Üstündağ, G., & Çapan, G. (2018). Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties. Molecules, 23(2), 350.
-
El-Gohary, N. S., & Shaaban, M. I. (2017). Synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties. Chemistry Central Journal, 11(1), 1-13.
-
Helali, A. Y. H., Sarg, M. T., Bayoumi, A. H., & Abdul Rahman, F. G. (2022). Phenylimidazoles Scaffolds as Potent Anticancer Agents (Part I). Al-Azhar Pharmaceutical Research, 6(4), 192-206.
-
Kumar, A., & Kumar, S. (2021). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Cancer and Metastasis Reviews, 40(4), 1083-1118.
-
Kwiecień, H., & Wesołowska, A. (2019). Exploring the bioactive potential of (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid derivatives: A comprehensive review. Molecules, 24(19), 3465.
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